molecular formula C12H13BrN2O2 B2997988 ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate CAS No. 1888488-93-4

ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate

Cat. No.: B2997988
CAS No.: 1888488-93-4
M. Wt: 297.152
InChI Key: AKHHHJINARUKLZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate is a chemical compound with the CAS Number: 1888488-93-4 . It has a molecular weight of 297.15 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of indole derivatives, such as this compound, has been a subject of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrN2O2/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10/h3-6,11,15H,2,14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at 4°C . It has a molecular weight of 297.15 .

Future Directions

The future directions for research on ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate and similar indole derivatives are likely to involve further exploration of their synthesis methods and biological applications . Given their significant role in cell biology and their potential for treating various disorders, these compounds are likely to continue attracting the attention of researchers .

Properties

IUPAC Name

ethyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2/c1-2-17-12(16)11(14)9-6-15-10-4-3-7(13)5-8(9)10/h3-6,11,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHHHJINARUKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CNC2=C1C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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